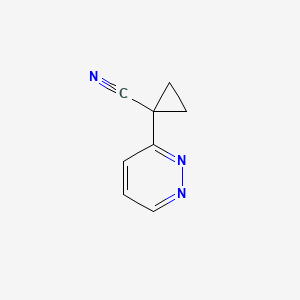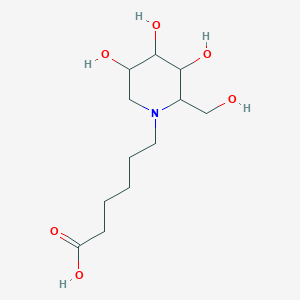
N-(5-Carboxypentyl)-deoxynojirmycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Carboxypentyl)-deoxynojirimycin is a derivative of 1-deoxynojirimycin, a glucose analog known for its potent inhibition of α-glucosidase enzymes. This compound is particularly significant in biochemical research due to its ability to act as a ligand for the purification of glucosidase enzymes, which are crucial in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Carboxypentyl)-deoxynojirimycin typically involves the modification of 1-deoxynojirimycin. One common method includes the reaction of 1-deoxynojirimycin with a carboxypentyl group through a series of protection and deprotection steps to ensure the correct functionalization of the molecule. The reaction conditions often involve the use of protecting groups such as benzyl or acetyl groups to protect the hydroxyl functionalities during the reaction .
Industrial Production Methods
Industrial production of N-(5-Carboxypentyl)-deoxynojirimycin may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent purification processes such as chromatography to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-Carboxypentyl)-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
N-(5-Carboxypentyl)-deoxynojirimycin has a wide range of applications in scientific research:
Mechanism of Action
N-(5-Carboxypentyl)-deoxynojirimycin exerts its effects primarily by inhibiting α-glucosidase enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This mechanism is crucial in regulating blood sugar levels and has potential therapeutic implications for managing diabetes .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: The parent compound, known for its α-glucosidase inhibition.
N-Methyl-1-deoxynojirimycin: Another derivative with similar inhibitory properties.
Uniqueness
N-(5-Carboxypentyl)-deoxynojirimycin is unique due to its carboxypentyl group, which enhances its binding affinity and specificity for glucosidase enzymes. This modification allows for more effective purification and inhibition compared to its parent compound and other derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of N-(5-Carboxypentyl)-deoxynojirimycin, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
6-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
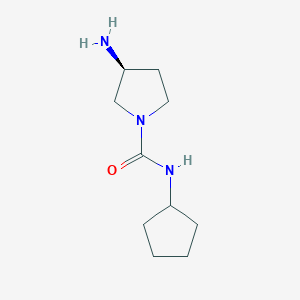



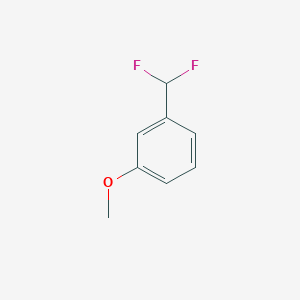
![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)

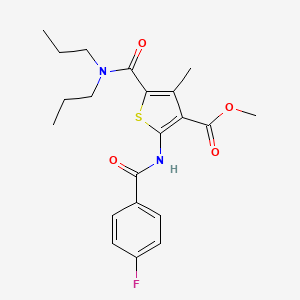

![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)



